molecular formula C23H27N3O3 B10996213 N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B10996213
M. Wt: 393.5 g/mol
InChI Key: HTCZSKQDUHMAGX-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Quinoline Derivative Formation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzylpiperidine with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” would likely involve interaction with specific molecular targets such as receptors or enzymes. The piperidine and quinoline moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxyquinolin-7-yl)oxy]acetamide
  • N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-6-yl)oxy]acetamide

Uniqueness

The unique combination of the piperidine and quinoline moieties in “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C23H27N3O3/c27-22-9-7-18-6-8-20(14-21(18)25-22)29-16-23(28)24-19-10-12-26(13-11-19)15-17-4-2-1-3-5-17/h1-6,8,14,19H,7,9-13,15-16H2,(H,24,28)(H,25,27)

InChI Key

HTCZSKQDUHMAGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2)CC4=CC=CC=C4

Origin of Product

United States

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